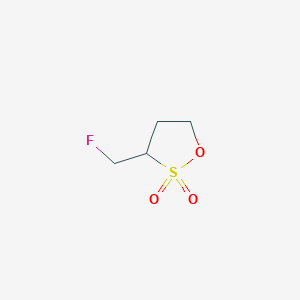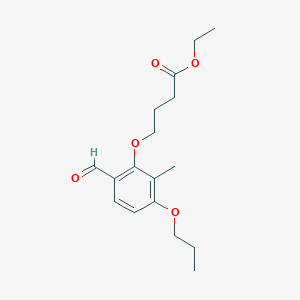![molecular formula C14H20O4 B15159943 4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol CAS No. 672294-54-1](/img/structure/B15159943.png)
4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is an organic compound with the molecular formula C13H18O4 It is a phenolic compound characterized by the presence of a hydroxybutoxy group and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure but with a shorter hydroxyalkyl chain.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains an additional methoxyphenyl group.
Uniqueness
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is unique due to the presence of the hydroxybutoxy group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, reactivity, and potential biological activity.
Propiedades
Número CAS |
672294-54-1 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
4-[3-(3-hydroxybutoxy)prop-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-11(15)7-9-18-8-3-4-12-5-6-13(16)14(10-12)17-2/h3-6,10-11,15-16H,7-9H2,1-2H3 |
Clave InChI |
FQVRVVXKTGAIOM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCC=CC1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


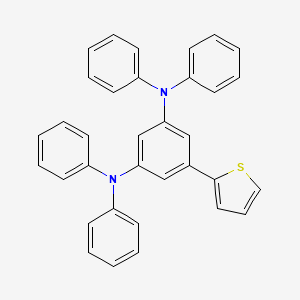
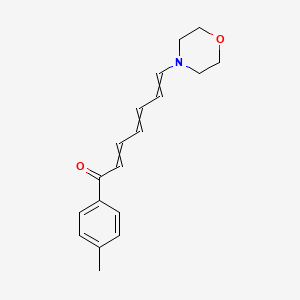
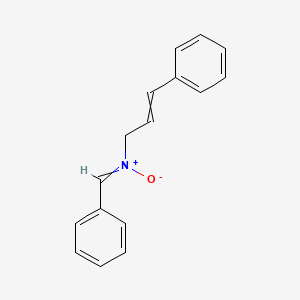
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
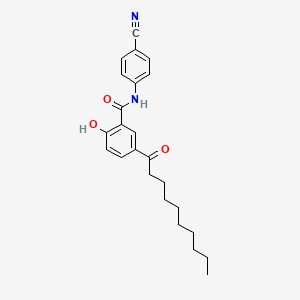


![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)

![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
